Phase IIb Trial: Superior Virologic Suppression with Apricitabine vs. Lamivudine in M184V-Positive Patients at 24 Weeks
In a randomized, double-blind Phase IIb trial (AVX-201) involving treatment-experienced patients harboring the M184V mutation, apricitabine at 600 mg BID and 800 mg BID demonstrated significantly greater viral load reductions compared to lamivudine 150 mg BID. After 21 days of add-on therapy to a stable background regimen, the mean viral load decline was -0.90 log10 copies/mL for apricitabine 600 mg (P = 0.006 vs. 3TC) and -0.71 log10 copies/mL for apricitabine 800 mg (P = 0.0506 vs. 3TC), whereas the lamivudine arm showed a negligible decline of -0.03 log10 copies/mL [1]. At 24 weeks, the proportion of patients achieving a viral load below 400 copies/mL was 80% or more in the apricitabine groups compared to approximately 67% in the lamivudine group; the proportion below 50 copies/mL exceeded 70% for apricitabine versus just under 60% for lamivudine [1].
| Evidence Dimension | Virologic suppression (viral load reduction and proportion with undetectable viral load) |
|---|---|
| Target Compound Data | ATC 600 mg BID: -0.90 log10 copies/mL at Day 21; ≥80% <400 copies/mL at Week 24; >70% <50 copies/mL at Week 24. ATC 800 mg BID: -0.71 log10 copies/mL at Day 21. |
| Comparator Or Baseline | Lamivudine (3TC) 150 mg BID: -0.03 log10 copies/mL at Day 21; ~67% <400 copies/mL at Week 24; <60% <50 copies/mL at Week 24. |
| Quantified Difference | Difference in Day 21 viral load reduction: -0.87 log10 copies/mL (ATC 600 mg vs. 3TC, P=0.006); -0.68 log10 copies/mL (ATC 800 mg vs. 3TC, P=0.0506). Difference in Week 24 <400 copies/mL response: ≥13 percentage points. |
| Conditions | Phase IIb, randomized, double-blind trial in treatment-experienced HIV-1 infected patients with M184V mutation receiving stable background antiretroviral therapy; 21-day add-on phase followed by optimized background regimen to Week 24. |
Why This Matters
This head-to-head trial provides direct clinical evidence that apricitabine retains antiviral activity in patients who have virologically failed lamivudine-containing regimens due to the M184V mutation, whereas lamivudine itself demonstrates negligible antiviral effect, justifying apricitabine's selection as a replacement deoxycytidine NRTI in this patient population.
- [1] Cahn P, et al. New NRTI Apricitabine Versus 3TC in 3TC-Experienced Patients: 24-Week Results. 15th Conference on Retroviruses and Opportunistic Infections (CROI), Boston, MA, February 3-6, 2008. Reported by NATAP. View Source
